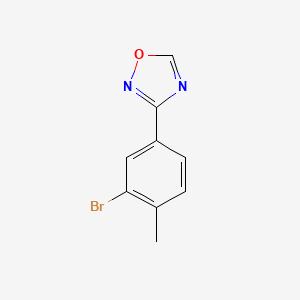
3-bromo-5-(1-bromoethyl)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is a halogenated heterocyclic compound It is characterized by the presence of bromine atoms attached to both the pyridine ring and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(1-bromoethyl)pyridine hydrobromide typically involves the bromination of 5-ethylpyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-ethyl-5-pyridinemethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products:
Substitution: Products include 3-azido-5-(1-azidoethyl)pyridine and 3-thiocyanato-5-(1-thiocyanatoethyl)pyridine.
Oxidation: 3-bromo-5-(1-bromoethyl)pyridine N-oxide.
Reduction: 3-ethyl-5-pyridinemethanol.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-bromo-5-(1-bromoethyl)pyridine hydrobromide serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of ligands, pharmaceuticals, and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.
Industry: In the industrial sector, it is used in the development of materials with specific properties, such as polymers and dyes. Its reactivity makes it suitable for incorporation into various chemical processes.
Mécanisme D'action
The mechanism by which 3-bromo-5-(1-bromoethyl)pyridine hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of bromine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Bromo-5-methylpyridine: Similar in structure but lacks the ethyl group.
5-Bromo-3-(bromomethyl)pyridine: Similar but with different positioning of the bromine atoms.
3-Bromo-5-(1-chloroethyl)pyridine: Similar but with chlorine instead of bromine.
Uniqueness: 3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions. This dual bromination can enhance its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
2172585-13-4 |
|---|---|
Formule moléculaire |
C7H8Br3N |
Poids moléculaire |
345.9 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



